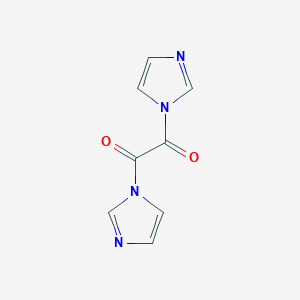

1,1’-Oxalildiimidazol

Descripción general

Descripción

1,1'-Oxalyldiimidazole is a chemical reagent that has been utilized in various synthetic organic chemistry applications. It is known for its ability to facilitate the conversion of carboxylic acids into a range of derivatives, including amides, esters, and thioesters . This compound has also been explored for its potential in the synthesis of coordination complexes, particularly with metals such as copper(II), leading to the formation of coordination polymers .

Synthesis Analysis

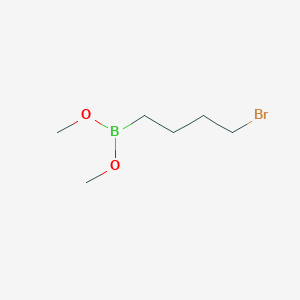

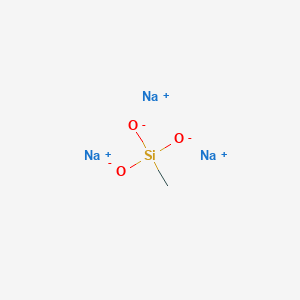

The synthesis of 1,1'-Oxalyldiimidazole derivatives, such as 1,1'-oxalyl di(2-methylimidazole) and oxalyl di(4-methylimidazole), typically involves a two-step process. The first step includes the formation of a trimethylsilyl-imidazole compound, which is then reacted with oxalyl chloride to yield the final product . The yields of these reactions are generally high, with 83% for the di(2-methylimidazole) derivative and 89% for the di(4-methylimidazole) derivative. The structures of these compounds are confirmed using IR and 1H NMR spectroscopy, ensuring the presence of the desired functional groups .

Molecular Structure Analysis

The molecular structure of 1,1'-Oxalyldiimidazole and its derivatives is characterized by the presence of imidazole rings connected by an oxalyl group. Computational studies have identified several conformers for these molecules, which are important for understanding their reactivity. The electrostatic potential, nucleophilic, and electrophilic susceptibility surfaces of these conformers have been calculated, indicating that interactions with nucleophilic reagents are typical for these molecules .

Chemical Reactions Analysis

1,1'-Oxalyldiimidazole demonstrates a high reactivity towards nucleophiles, which is exploited in the synthesis of various carboxylic acid derivatives. The compound acts as a condensing agent, forming 1-acylazole intermediates that can undergo aminolysis and alcoholysis to produce amides, esters, and thioesters . The kinetics of reactions such as hydrolysis, alcoholysis, and aminolysis have been studied, providing insights into the optimal conditions for these transformations and the stability of the compound in the presence of nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1'-Oxalyldiimidazole derivatives are closely related to their molecular structure and reactivity. The thermodynamic characteristics of the synthesis reactions have been determined, confirming the spontaneous and exothermic nature of these processes. The susceptibility of these compounds to nucleophilic attack is influenced by the orientation of the carbonyl groups and the degree to which they are screened by the imidazole fragments . Additionally, the potential biological activities of these compounds have been predicted using computational software, suggesting possible applications in treating various diseases .

Aplicaciones Científicas De Investigación

Reactivo de acoplamiento

El 1,1’-oxalildiimidazol se utiliza como reactivo de acoplamiento en la investigación científica . Un reactivo de acoplamiento es una sustancia que se utiliza para conectar dos moléculas, a menudo se utiliza en la síntesis de productos farmacéuticos y otros compuestos orgánicos complejos .

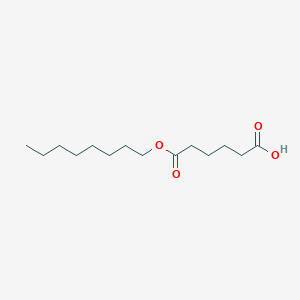

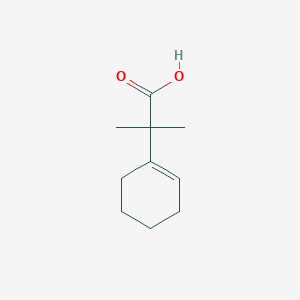

Activación de ácidos carboxílicos

Este compuesto se ha utilizado como un nuevo reactivo para la activación de ácidos carboxílicos . Los ácidos carboxílicos y sus sales se convierten en 1-acilimidazoles mediante this compound . Esta reacción se aplica para la esterificación de ácidos grasos .

Producción de N-acilimidazoles

El this compound ha sido reconocido como un intermedio reactivo adecuado para la acilación de compuestos aminados . La búsqueda de mejores reactivos de acoplamiento que el DCC llevó al desarrollo de CDI (1,1’-carbonildiimidazol) y carbonylimidazoles relacionados .

Síntesis química

En el campo de la síntesis química, el this compound se utiliza debido a su capacidad de reaccionar con una variedad de compuestos. A menudo se utiliza en la síntesis de compuestos orgánicos complejos .

Investigación farmacéutica

En la investigación farmacéutica, el this compound se utiliza en la síntesis de varios fármacos. Su capacidad para actuar como reactivo de acoplamiento lo convierte en una herramienta valiosa en la creación de nuevos compuestos farmacéuticos .

Aplicaciones industriales

En aplicaciones industriales, el this compound se utiliza en la producción de varios productos químicos. Su reactividad y versatilidad lo convierten en una herramienta valiosa en la síntesis química industrial <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1

Safety and Hazards

Direcciones Futuras

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that 1,1’-Oxalyldiimidazole and related compounds could have potential future applications in drug discovery and development .

Mecanismo De Acción

Target of Action

1,1’-Oxalyldiimidazole is primarily used as a reagent in the activation of carboxylic acids . Its primary targets are carboxylic acid groups in various biochemical compounds .

Mode of Action

The compound interacts with its targets by facilitating the conversion of carboxylic acids into amides, esters, and thioesters . This is achieved through a process known as carbonylation .

Action Environment

The action, efficacy, and stability of 1,1’-Oxalyldiimidazole are influenced by various environmental factors. For instance, it should be stored under inert gas and should avoid exposure to air and moisture as these conditions can lead to decomposition . Furthermore, the reaction temperature should be maintained below 15°C during its use .

Propiedades

IUPAC Name |

1,2-di(imidazol-1-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRNRVLJHFFBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171887 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18637-83-7 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18637-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxalyldiimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,1'-Oxalyldiimidazole (ODI) acts as a reagent, facilitating the degradation of 3-aryl-2-hydroxyiminopropionic acids into the corresponding arylacetonitriles under essentially neutral conditions. [] This reaction likely proceeds through a cyclic intermediate involving the carboxylic acid and imidazole moieties of ODI.

A: 1,1'-Oxalyldiimidazole has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. []

A: Researchers have used UV absorbance spectroscopy and 13C-NMR spectroscopy to confirm the identity of ODI formed during reactions. [, ] Additionally, IR and ESR spectroscopy have been employed to characterize ODI-containing metal complexes. [, ]

A: Studies indicate that polymeric bottles are more suitable for storing ODI than glass containers. [] This suggests that interactions with the glass surface may promote ODI degradation.

A: 1,1'-Oxalyldiimidazole (ODI) is a key intermediate in peroxyoxalate chemiluminescence (PO-CL) reactions. It's formed through the reaction of aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) with imidazole. ODI then reacts with hydrogen peroxide to generate high-energy intermediates capable of exciting fluorophores, resulting in light emission. [, , , , , ]

A: While imidazole catalyzes the formation of ODI from aryl oxalates, it also promotes ODI degradation. Adding an excess of aryl oxalate acts as an "imidazole sponge," hindering the imidazole-catalyzed degradation and improving ODI stability in PO-CL reactions. []

A: Research suggests that ODI exhibits approximately ten times greater sensitivity than TCPO as a chemiluminescent reagent for hydrogen peroxide detection. []

A: Yes, 1,1'-Oxalyldiimidazole has been successfully employed in aqueous solutions for analytical applications like the determination of hydrogen peroxide and the coupling of immobilized enzyme reactors with chemiluminescence detection in flow injection analysis and liquid chromatography. [, ]

A: 1,1'-Oxalyldiimidazole has proven valuable for developing chemiluminescent enzyme immunoassays (CLEIAs). Researchers have explored its use in CLEIAs for quantifying various analytes, including melamine in milk and alkaline phosphatase in raw milk. [, ]

ANone: While computational studies specifically focused on ODI are limited in the provided research, computational chemistry and modeling could contribute to a deeper understanding of its reactivity, reaction mechanisms, and interactions with other molecules.

A: Research highlights the importance of storage conditions and vessel material on ODI's stability. [] Formulation strategies to further enhance its stability in solution, particularly for analytical applications, could be beneficial.

ANone: The provided research primarily focuses on ODI's applications in organic synthesis and analytical chemistry. Therefore, information regarding its pharmacological properties, toxicity, and other aspects related to drug development is not discussed.

A: ODI's use in developing biosensors for detecting analytes like glucose and tumor markers highlights its potential in bridging chemistry and biology. [, ] Further exploration of such interdisciplinary applications could lead to novel diagnostic and sensing technologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)